Bekanamycin sulfate

Description

Properties

IUPAC Name |

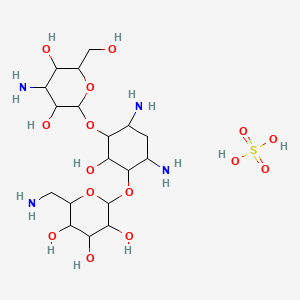

2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYGSFOGFJDDHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N4O15S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911592 | |

| Record name | 4,6-Diamino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1966115-71-8, 70560-51-9 | |

| Record name | 4,6-Diamino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kanamycin sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bekanamycin Sulfate: A Technical Guide to Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical and physical properties of bekanamycin sulfate, an important aminoglycoside antibiotic. The information is intended to support research, development, and quality control activities by providing detailed data, experimental context, and clear visual representations of its mechanism and handling.

Chemical Properties

Bekanamycin, also known as Kanamycin B, is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus.[1][2] It is a minor component of the kanamycin complex.[3] The sulfate salt form enhances its solubility in water, making it suitable for various applications, including parenteral administration.[4]

Table 1: Chemical Identification of this compound

| Identifier | Data | Source(s) |

|---|---|---|

| IUPAC Name | (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid | [3] |

| Molecular Formula | C₁₈H₃₉N₅O₁₄S | |

| Molecular Weight | 581.6 g/mol | |

| CAS Number | 29701-07-3 |

| Synonyms | Kanamycin B sulfate, Kanendomycin | |

Physical and Physicochemical Properties

This compound is typically supplied as a white to off-white crystalline powder. It is known to be hygroscopic and should be stored in a dry, well-ventilated place.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to off-white, odorless, crystalline powder | |

| Melting Point | Decomposes above 250°C | |

| Solubility in Water | Highly soluble; up to 50 mg/mL | |

| Solubility in Organic Solvents | Practically insoluble in ethanol, acetone, chloroform, ether, and ethyl acetate | |

| pH (1% aqueous solution) | 6.5 - 8.5 | |

| Stability | Aqueous solutions are stable for ~5 days at 37°C and for longer periods at 2-8°C. Sensitive to heat and light. |

| Hygroscopicity | Hygroscopic | |

Mechanism of Action

As an aminoglycoside antibiotic, this compound is bactericidal. Its primary mechanism involves the irreversible binding to the 30S subunit of the bacterial ribosome. This interaction disrupts protein synthesis through three main pathways:

-

Interference with the Initiation Complex: It prevents the formation of the ribosomal initiation complex, a critical first step in protein synthesis.

-

mRNA Misreading: The binding causes a misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the polypeptide chain and the production of nonfunctional or toxic proteins.

-

Obstruction of Translocation: It blocks the movement of the ribosome along the mRNA strand, halting protein elongation.

This multifaceted disruption of protein synthesis leads to bacterial cell death.

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental Protocols

Protocol: Preparation of a Standard Aqueous Stock Solution

This protocol describes the preparation of a sterile aqueous stock solution of this compound, a common requirement for microbiology and cell culture applications.

Materials:

-

This compound powder

-

Sterile, deionized, or distilled water

-

Sterile glassware (vial, beaker)

-

Sterile 0.22 µm syringe filter

-

Sterile syringe

-

Analytical balance

Methodology:

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).

-

Dissolution: Transfer the powder to a sterile container and add the required volume of sterile water to achieve the target concentration (e.g., 10-50 mg/mL). Agitate the solution gently until the powder is completely dissolved. The resulting solution should be clear and colorless.

-

Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.

-

Aliquoting and Storage: Dispense the sterile-filtered solution into sterile, labeled cryovials or tubes. For long-term storage, keep the aliquots at 2-8°C. Aqueous solutions are stable for extended periods at this temperature.

Caption: Experimental workflow for preparing a sterile this compound solution.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standardized method for determining the in vitro efficacy of this compound against a bacterial isolate.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound sterile stock solution

-

Bacterial isolate grown on appropriate agar medium (18-24 hours)

-

Sterile saline or broth for inoculum suspension

-

Spectrophotometer or McFarland turbidity standards

-

Incubator (35-37°C)

Methodology:

-

Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the wells of a 96-well plate to achieve the desired final concentration range.

-

Inoculum Preparation: Suspend several colonies of the bacterial isolate in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate (except for a sterility control well) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. Include a positive growth control well (broth + inoculum, no antibiotic).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits visible bacterial growth. The growth control well should show distinct turbidity.

References

The Structure-Activity Relationship of Bekanamycin Sulfate: A Technical Guide for Drug Development Professionals

Executive Summary

Bekanamycin sulfate, an aminoglycoside antibiotic, remains a critical tool in the fight against severe bacterial infections. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of bekanamycin, offering researchers, scientists, and drug development professionals a comprehensive resource to guide the design of novel aminoglycoside derivatives with improved efficacy and reduced toxicity. Through a detailed examination of its mechanism of action, the impact of structural modifications, and established experimental protocols, this document serves as a foundational reference for the continued development of this important class of antibiotics.

Introduction

Bekanamycin, also known as kanamycin B, is a potent, broad-spectrum aminoglycoside antibiotic produced by Streptomyces kanamyceticus.[1] Its clinical utility is primarily against Gram-negative aerobic bacteria. However, the rise of antibiotic resistance and the inherent oto- and nephrotoxicity associated with aminoglycosides necessitate the development of new analogs with improved therapeutic profiles. A thorough understanding of the SAR of bekanamycin is paramount to achieving this goal. This guide synthesizes the current knowledge on bekanamycin's SAR, presenting key data, experimental methodologies, and visual representations of its molecular interactions and the workflow for analog development.

Mechanism of Action

The bactericidal activity of this compound stems from its ability to irreversibly bind to the 30S ribosomal subunit in bacteria.[2] This interaction disrupts protein synthesis through several mechanisms:

-

Inhibition of the Initiation Complex: Bekanamycin interferes with the proper formation of the translation initiation complex, a crucial first step in protein synthesis.

-

mRNA Misreading: Binding of bekanamycin to the A-site of the 16S rRNA induces a conformational change that leads to the misreading of mRNA codons. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.

-

Obstruction of Translocation: The drug also hinders the movement of the ribosome along the mRNA strand, a process known as translocation, thereby halting protein elongation.

The culmination of these effects is the accumulation of aberrant proteins and the cessation of essential protein synthesis, ultimately leading to bacterial cell death.

Below is a diagram illustrating the signaling pathway of bekanamycin's mechanism of action.

Caption: Mechanism of action of this compound.

Structure-Activity Relationship of Bekanamycin Analogs

The core structure of bekanamycin consists of a 2-deoxystreptamine (2-DOS) ring linked to two amino sugar moieties. Modifications at various positions on this scaffold have been shown to significantly impact its antibacterial activity, spectrum, and resistance profile.

Modifications at the 6''-Position

The 6''-hydroxyl group is a common site for modification. Studies have shown that substitution at this position can influence both potency and the ability to overcome enzymatic resistance.

-

Small Substituents: Derivatives with small substituents such as chloro, bromo, azido, and amino groups at the 6''-position generally retain acceptable antibacterial activity.[1]

-

Bulky Substituents: There is a negative correlation between the size of the 6''-substituent and antibacterial activity against sensitive Gram-positive and Gram-negative organisms.[1]

-

Cationic Amphiphiles: Attachment of linear alkyl chains (e.g., C12 and C14) via a thioether linkage at the 6"-position can lead to compounds with good antibacterial and antifungal activity. These derivatives may also be poorer substrates for aminoglycoside-modifying enzymes.

Modifications at Other Positions

Modifications at other positions, such as the 1-position of the 2-DOS ring and the 2'-position of the amino sugar, have also been explored, though with varying degrees of success. For instance, the introduction of a hydroxymethyl group at C-1, a modification successful in the gentamicin family, did not confer broad protection against inactivating enzymes in kanamycin B.

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected bekanamycin analogs against common bacterial pathogens.

| Compound | Modification | S. aureus ATCC 29213 (MIC, µg/mL) | E. coli ATCC 25922 (MIC, µg/mL) | P. aeruginosa ATCC 27853 (MIC, µg/mL) | Reference |

| Kanamycin A | Parent | 1 | 2 | 4 | [3] |

| 6''-amino-6''-deoxykanamycin A | 6''-NH₂ | 1 | 2 | 4 | |

| 6''-(2-aminoethyl)amino-6''-deoxykanamycin A | 6''-NH(CH₂)₂NH₂ | 1 | 2 | 4 | |

| 6''-guanidino-6''-deoxykanamycin A | 6''-NHC(=NH)NH₂ | 0.5 | 2 | 4 | |

| 6''-acetamido-6''-deoxykanamycin A | 6''-NHCOCH₃ | >64 | >64 | >64 | |

| Kanamycin B (Bekanamycin) | Parent | 0.5 | 1 | 2 | |

| 6''-chloro-6''-deoxykanamycin B | 6''-Cl | 1 | 1 | 4 | |

| 6''-azido-6''-deoxykanamycin B | 6''-N₃ | 1 | 1 | 4 | |

| 6''-amino-6''-deoxykanamycin B | 6''-NH₂ | 1 | 1 | 4 |

Experimental Protocols

General Synthesis of 6''-Modified Kanamycin A Analogs

The synthesis of 6''-modified kanamycin A derivatives typically involves a multi-step process:

-

Protection of Amino Groups: The amino groups of kanamycin A are first protected, commonly with tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, to prevent their reaction in subsequent steps.

-

Activation of the 6''-Hydroxyl Group: The primary hydroxyl group at the 6''-position is then activated by introducing a good leaving group, such as a triisopropylbenzenesulfonyl (TIBS) group.

-

Nucleophilic Substitution: The activated 6''-position is then subjected to nucleophilic substitution with the desired amine, azide, or other nucleophile to introduce the new functional group.

-

Deprotection: Finally, the protecting groups on the amino functions are removed under acidic conditions to yield the final modified kanamycin A analog.

For a detailed synthetic scheme and procedures, refer to the work by Golovina et al. (2023).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a standard measure of antibacterial potency. The broth microdilution method is a commonly used technique.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

-

This compound and its analogs

-

Spectrophotometer

Procedure:

-

Prepare Bacterial Inoculum: A culture of the test bacterium is grown to the mid-logarithmic phase and then diluted to a standardized concentration (typically 5 x 10⁵ CFU/mL) in MHB.

-

Prepare Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in MHB in a 96-well plate.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are also included.

-

Incubation: The plate is incubated at 37°C for 16-20 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Workflow for a Bekanamycin SAR Study

A typical SAR study for bekanamycin involves a systematic workflow to identify and optimize new antibiotic candidates.

Caption: A typical workflow for a bekanamycin SAR study.

Conclusion

The structure-activity relationship of this compound is a complex but crucial area of research in the development of new aminoglycoside antibiotics. Modifications, particularly at the 6''-position, have shown promise in enhancing antibacterial activity and overcoming resistance mechanisms. This technical guide has provided a comprehensive overview of the key SAR principles, quantitative data, and experimental methodologies relevant to bekanamycin. By leveraging this knowledge, researchers and drug development professionals can more effectively design and synthesize novel bekanamycin analogs with improved therapeutic potential, ultimately contributing to the fight against infectious diseases.

References

- 1. New derivatives of kanamycin B obtained by modifications and substitutions in position 6". 1. Synthesis and microbiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bekanamycin Sulfate Biosynthesis Pathway in Streptomyces kanamyceticus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanamycin, a potent aminoglycoside antibiotic produced by Streptomyces kanamyceticus, has been a cornerstone in the treatment of various bacterial infections. Its biosynthesis is a complex process orchestrated by a dedicated gene cluster, leading to the production of several kanamycin variants, primarily kanamycin A and B. Bekanamycin is the international non-proprietary name for kanamycin B. This technical guide provides a comprehensive overview of the bekanamycin (kanamycin B) sulfate biosynthesis pathway, detailing the genetic basis, enzymatic transformations, and regulatory mechanisms. It consolidates current understanding, including the resolution of the linear versus parallel pathway debate, and presents key quantitative data from metabolic engineering studies. Furthermore, this guide offers detailed experimental protocols for the investigation of this pathway and visualizes the core biological and experimental processes for enhanced clarity.

The Kanamycin Biosynthetic Gene Cluster

The biosynthesis of kanamycin in Streptomyces kanamyceticus is encoded by a well-characterized gene cluster. Sequencing of the genomic DNA of S. kanamyceticus has revealed a cluster spanning approximately 47 kb and containing around 40 open reading frames (ORFs).[1][2] These genes encode the enzymes directly involved in the synthesis of the kanamycin molecule, as well as proteins responsible for regulation, resistance, and transport.[1][2] Industrial production strains of S. kanamyceticus often exhibit amplification of this entire gene cluster, with some strains containing over 36 copies, leading to significantly increased kanamycin yields.[3]

The Bekanamycin (Kanamycin B) Biosynthesis Pathway

The key enzymatic steps are as follows:

-

2-Deoxystreptamine (2-DOS) Synthesis: The pathway initiates with the synthesis of the central aminocyclitol core, 2-DOS, from glucose-6-phosphate. A key enzyme in this initial phase is 2-deoxy-scyllo-inosose synthase, encoded by the kanA gene.

-

First Glycosylation: The 2-DOS core is then glycosylated to form a pseudodisaccharide.

-

Formation of Kanamycin B (Bekanamycin): A series of subsequent enzymatic modifications, including amination and other tailoring steps, leads to the formation of kanamycin B.

-

Conversion to Kanamycin A: Kanamycin B serves as the direct precursor to kanamycin A. This conversion is catalyzed by two key enzymes:

-

KanJ (Kanamycin B dioxygenase): This enzyme catalyzes the oxidative deamination of the C2' position of kanamycin B.

-

KanK (NADPH-dependent reductase): The intermediate product from the KanJ reaction is then reduced by KanK to yield kanamycin A.

-

The debate between a linear and a parallel biosynthesis pathway has been a significant point of discussion. While some studies suggested the possibility of two independent parallel pathways leading to kanamycin A and B, gene knockout experiments have provided strong evidence for a linear pathway where kanamycin A is derived from kanamycin B. Specifically, the disruption of the kanJ gene leads to the accumulation of kanamycin B and the cessation of kanamycin A production.

Quantitative Data from Metabolic Engineering Studies

Metabolic engineering of S. kanamyceticus has provided valuable quantitative insights into the biosynthesis pathway and has been instrumental in optimizing the production of specific kanamycin variants.

| Genetic Modification | Strain | Kanamycin B Yield (μg/mL) | Fold Change vs. Original Strain | Reference |

| kanJ disruption | S. kanamyceticus ΔkanJ | 3268 ± 255 | 12-fold increase | |

| Overexpression of kanJ and kanK (3 copies) | S. kanamyceticus | 128 ± 20 | 54% decrease |

These studies demonstrate that by manipulating the expression of key genes like kanJ and kanK, it is possible to significantly alter the production profile of kanamycin A and B. The disruption of kanJ effectively creates a high-yield bekanamycin-producing strain, while its overexpression, along with kanK, minimizes the accumulation of bekanamycin as a byproduct in kanamycin A production.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of the bekanamycin biosynthesis pathway.

Gene Knockout in Streptomyces kanamyceticus using CRISPR-Cas9

This protocol outlines the steps for targeted gene deletion, such as kanJ, in S. kanamyceticus.

Materials:

-

S. kanamyceticus strain

-

E. coli ET12567/pUZ8002 donor strain

-

CRISPR-Cas9 editing plasmid (e.g., pCRISPomyces-2)

-

Oligonucleotides for guide RNA (gRNA) and homologous recombination arms

-

Appropriate antibiotics (e.g., apramycin, nalidixic acid)

-

Media: LB, TSB, MS agar, ISP4

Procedure:

-

Design and Construction of the CRISPR-Cas9 Plasmid:

-

Design a 20-bp gRNA sequence specific to the target gene (kanJ) using a CRISPR design tool.

-

Synthesize and anneal complementary oligonucleotides for the gRNA.

-

Clone the annealed gRNA into the CRISPR-Cas9 vector.

-

Amplify ~1 kb upstream and downstream homologous arms flanking the target gene from S. kanamyceticus genomic DNA.

-

Clone the homologous arms into the gRNA-containing CRISPR-Cas9 vector.

-

-

Intergeneric Conjugation:

-

Transform the final CRISPR-Cas9 construct into the E. coli donor strain ET12567/pUZ8002.

-

Grow the E. coli donor strain in LB medium with appropriate antibiotics to an OD600 of 0.4-0.6.

-

Wash the E. coli cells twice with antibiotic-free LB medium.

-

Prepare a spore suspension of S. kanamyceticus.

-

Mix the E. coli donor cells and S. kanamyceticus spores and plate on MS agar.

-

Incubate at 30°C for 16-20 hours.

-

Overlay the plates with water containing nalidixic acid (to kill E. coli) and apramycin (to select for exconjugants).

-

Incubate at 30°C for 5-7 days until exconjugant colonies appear.

-

-

Verification of Gene Knockout:

-

Isolate genomic DNA from the exconjugants.

-

Perform PCR analysis using primers flanking the target gene to confirm the deletion.

-

Sequence the PCR product to verify the precise deletion.

-

Heterologous Expression of Kanamycin Biosynthesis Genes

This protocol describes the expression of the kanamycin gene cluster in a heterologous host, such as Streptomyces venezuelae.

Materials:

-

Cosmid or plasmid containing the kanamycin gene cluster

-

S. venezuelae host strain

-

E. coli ET12567/pUZ8002 donor strain

-

Appropriate antibiotics

-

Media: LB, TSB, MS agar, production medium

Procedure:

-

Preparation of the Expression Construct:

-

Ligate the kanamycin gene cluster into a suitable expression vector that can replicate in Streptomyces.

-

-

Intergeneric Conjugation:

-

Follow the intergeneric conjugation protocol as described in Section 4.1, using the expression construct and the S. venezuelae host strain.

-

-

Cultivation and Analysis:

-

Inoculate a confirmed exconjugant into a suitable production medium.

-

Incubate under appropriate conditions for kanamycin production.

-

Extract the culture broth and analyze for the presence of kanamycin and its intermediates using HPLC.

-

HPLC Analysis of Kanamycin

This protocol provides a method for the quantitative analysis of kanamycin A and B.

Materials:

-

HPLC system with a C18 reverse-phase column

-

Mobile phase: e.g., a mixture of sodium perchlorate and acetonitrile, adjusted to an acidic pH.

-

Kanamycin A and B standards

-

Culture broth samples

Procedure:

-

Sample Preparation:

-

Centrifuge the culture broth to remove cells.

-

Filter the supernatant through a 0.22 µm filter.

-

Dilute the sample as necessary.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the mobile phase.

-

Inject the prepared sample and standards.

-

Run the HPLC with a suitable gradient or isocratic method.

-

Detect the kanamycin peaks using a suitable detector (e.g., refractive index or mass spectrometry).

-

-

Quantification:

-

Generate a standard curve using the peak areas of the kanamycin A and B standards.

-

Calculate the concentration of kanamycin A and B in the samples based on the standard curve.

-

Conclusion

The biosynthesis of bekanamycin sulfate in Streptomyces kanamyceticus is a well-defined process, with a linear pathway now established as the primary route for the production of kanamycin A from its precursor, kanamycin B. The complete sequencing of the biosynthetic gene cluster and the characterization of key enzymes have paved the way for targeted metabolic engineering strategies. These approaches have not only enhanced our understanding of the pathway's regulation and flux but have also led to the development of strains with significantly improved yields of specific kanamycin congeners. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and manipulate this important biosynthetic pathway for applications in drug discovery and development.

References

- 1. Development and optimization of an intergeneric conjugation system and analysis of promoter activity in Streptomyces rimosus M527 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterologous expression of oxytetracycline biosynthetic gene cluster in Streptomyces venezuelae WVR2006 to improve production level and to alter fermentation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

The Antibacterial Spectrum of Bekanamycin Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bekanamycin sulfate, also known as kanamycin B, is a member of the aminoglycoside class of antibiotics. It exhibits a broad spectrum of bactericidal activity, primarily targeting aerobic Gram-negative bacteria, with some efficacy against Gram-positive organisms. Its mechanism of action involves the irreversible binding to the 30S ribosomal subunit of bacteria, leading to the disruption of protein synthesis. This guide provides a comprehensive overview of the antibacterial spectrum of this compound, detailing its mechanism of action, summarizing available quantitative susceptibility data, outlining standardized experimental protocols for its evaluation, and visualizing key biological and experimental pathways.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial protein synthesis.[1] The primary target is the bacterial 30S ribosomal subunit.[1] The binding of bekanamycin to the A-site on the 16S rRNA of the 30S subunit disrupts the translation process in three main ways:

-

Inhibition of the Initiation Complex: It interferes with the proper formation of the initiation complex, a critical first step in protein synthesis.[1]

-

mRNA Misreading: The presence of the antibiotic in the A-site causes a misreading of the mRNA codons by the ribosome. This results in the incorporation of incorrect amino acids into the nascent polypeptide chain, leading to the production of nonfunctional or potentially toxic proteins.[1]

-

Obstruction of Translocation: Bekanamycin obstructs the translocation of the ribosome along the mRNA strand, which effectively halts protein elongation.[1]

This multifaceted disruption of protein synthesis leads to a cascade of cellular damage and ultimately results in bacterial cell death.

Figure 1: Mechanism of action of this compound.

Antibacterial Spectrum

Bekanamycin demonstrates activity against a wide range of bacteria. However, its clinical use is often focused on infections caused by aerobic Gram-negative bacilli. It is important to note that specific Minimum Inhibitory Concentration (MIC) values can vary significantly between bacterial strains. Much of the available susceptibility data is for kanamycin, a mixture of kanamycin A, B (bekanamycin), and C.

Quantitative Susceptibility Data

Table 1: Antibacterial Activity of this compound Against Gram-Negative Bacteria

| Bacterial Species | Reported Activity | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | Potent | 4.5 (single isolate) | Data not available | Data not available |

| Pseudomonas aeruginosa | Potent | Data not available | Data not available | Data not available |

| Klebsiella species | Potent | Data not available | Data not available | Data not available |

| Enterobacter aerogenes | Active | Data not available | Data not available | Data not available |

| Proteus species | Active | Data not available | Data not available | Data not available |

| Serratia marcescens | Active | Data not available | Data not available | Data not available |

| Acinetobacter species | Active | Data not available | Data not available | Data not available |

| Shigella species | Active | Data not available | Data not available | Data not available |

| Salmonella species | Active | Data not available | Data not available | Data not available |

| Haemophilus influenzae | Active | Data not available | Data not available | Data not available |

| Neisseria gonorrhoeae | Active | Data not available | Data not available | Data not available |

Table 2: Antibacterial Activity of this compound Against Gram-Positive Bacteria

| Bacterial Species | Reported Activity | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | Active | 3.5 (single isolate) | Data not available | Data not available |

| Staphylococcus epidermidis | Active | Data not available | Data not available | Data not available |

Table 3: Activity of Kanamycin Against Mycobacterium tuberculosis

| Strain Status | Number of Strains | MIC Range (µg/mL) |

| Kanamycin-susceptible | 37 | ≤ 2.5 |

| Kanamycin-resistant | 35 | ≥ 5.0 |

| Data from a study using a microplate Alamar blue colorimetric method. |

Mechanisms of Bacterial Resistance

Resistance to bekanamycin, as with other aminoglycosides, can develop through several key mechanisms.

-

Enzymatic Modification: This is the most prevalent mechanism of acquired resistance. Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to its ribosomal target. The primary classes of AMEs are:

-

Aminoglycoside Acetyltransferases (AACs)

-

Aminoglycoside Nucleotidyltransferases (ANTs)

-

Aminoglycoside Phosphotransferases (APHs)

-

-

Ribosomal Alterations: Mutations in the genes encoding the 16S rRNA or ribosomal proteins can alter the binding site of bekanamycin, thereby reducing its affinity and rendering it less effective.

-

Reduced Permeability and Efflux: Changes in the bacterial outer membrane, such as modifications to porin channels, can decrease the uptake of the antibiotic. Additionally, some bacteria possess efflux pumps that actively transport bekanamycin out of the cell, preventing it from reaching a sufficient intracellular concentration.

Figure 2: Key bacterial resistance pathways to bekanamycin.

Experimental Protocols for Susceptibility Testing

The in vitro susceptibility of bacteria to this compound is determined by measuring the Minimum Inhibitory Concentration (MIC). The standard methods for MIC determination are broth dilution and agar dilution, with protocols standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This is a widely used method for determining MICs and involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.

Methodology:

-

Preparation of Antimicrobial Solution: A stock solution of this compound is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired range of concentrations.

-

Inoculum Preparation:

-

The bacterial isolate to be tested is grown on an appropriate agar medium for 18-24 hours.

-

A suspension is prepared in a sterile saline or broth, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation: Each well containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test organisms.

Methodology:

-

Preparation of Antimicrobial Plates:

-

A stock solution of this compound is prepared.

-

A series of dilutions is made, and each dilution is added to molten Mueller-Hinton Agar (MHA) at 45-50°C.

-

The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

-

-

Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method (adjusted to a 0.5 McFarland standard).

-

Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions. A multipoint inoculator can be used to test multiple isolates simultaneously.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot.

Figure 3: Experimental workflow for MIC determination.

Conclusion

This compound is a potent bactericidal antibiotic with a significant spectrum of activity, particularly against aerobic Gram-negative bacteria. Its mechanism of action, centered on the irreversible inhibition of the bacterial 30S ribosomal subunit, provides a robust basis for its antibacterial effects. Standardized methodologies, such as broth and agar dilution as outlined by CLSI, are essential for accurately determining its in vitro efficacy. The emergence of resistance through enzymatic modification, target site alteration, and reduced drug accumulation remains a critical area of ongoing research and surveillance for maintaining the clinical utility of bekanamycin and other aminoglycosides. This guide serves as a foundational resource for professionals engaged in the study and development of antimicrobial agents.

References

Navigating Resistance: A Technical Guide to Bekanamycin Sulfate's Efficacy Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms by which gram-negative bacteria develop resistance to bekanamycin sulfate, a potent aminoglycoside antibiotic. Understanding these resistance pathways is paramount for the development of novel antimicrobial strategies and the preservation of the efficacy of existing antibiotic arsenals. This document outlines the primary modes of resistance, presents quantitative data on resistance levels, details relevant experimental protocols, and visualizes the complex interplay of resistance mechanisms.

Core Mechanisms of Resistance to this compound

Gram-negative bacteria have evolved sophisticated strategies to counteract the bactericidal effects of this compound. These mechanisms can be broadly categorized into three primary types: enzymatic modification of the antibiotic, alteration of the ribosomal target site, and reduction of intracellular drug concentration via efflux pumps or decreased permeability.[1]

Enzymatic Modification

The most prevalent mechanism of aminoglycoside resistance in clinical settings is the enzymatic inactivation of the drug by Aminoglycoside Modifying Enzymes (AMEs).[2][3] These enzymes are often encoded by genes located on mobile genetic elements such as plasmids and transposons, facilitating their rapid dissemination among bacterial populations.[4][5] AMEs catalyze the covalent modification of the bekanamycin molecule at its hydroxyl (-OH) or amino (-NH2) groups, thereby preventing its binding to the 30S ribosomal subunit.

There are three main classes of AMEs:

-

Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the antibiotic.

-

Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate group from ATP to a hydroxyl group on the antibiotic.

-

Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes transfer a nucleotidyl group (e.g., AMP) from ATP to a hydroxyl group on the antibiotic.

The specific type of AME present determines the resistance profile to different aminoglycosides.

Alteration of the Ribosomal Target

Bekanamycin exerts its bactericidal effect by binding to the A-site of the 16S rRNA within the 30S ribosomal subunit, leading to mRNA misreading and inhibition of protein synthesis. Resistance can arise through modifications of this target site that reduce the binding affinity of the drug.

-

16S rRNA Methylation: An increasingly reported mechanism of high-level resistance to a broad range of aminoglycosides, including bekanamycin, is the methylation of the 16S rRNA. This modification is carried out by 16S rRNA methyltransferases, which are encoded by genes often found on mobile genetic elements. Methylation of specific nucleotides within the A-site, such as G1405 or A1408, sterically hinders the binding of aminoglycosides. This mechanism confers a very high level of resistance that cannot be overcome by increasing the antibiotic dosage.

-

Ribosomal Protein Mutations: Although less common for aminoglycosides other than streptomycin, mutations in ribosomal proteins, such as S12, can also confer resistance by altering the structure of the antibiotic binding site.

Reduced Intracellular Drug Concentration

Gram-negative bacteria can limit the intracellular accumulation of bekanamycin through two main strategies:

-

Efflux Pumps: These are membrane-spanning protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Overexpression of multi-drug resistance (MDR) efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) family, can contribute to bekanamycin resistance by reducing its concentration at the ribosomal target. The AcrAB-TolC efflux system in E. coli is a well-characterized example capable of extruding aminoglycosides.

-

Reduced Permeability: Changes in the bacterial outer membrane, such as mutations in porin channels, can decrease the uptake of aminoglycosides into the periplasmic space, thereby limiting their access to the inner membrane and subsequent transport into the cytoplasm.

Quantitative Data on Bekanamycin Resistance

The level of resistance to bekanamycin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize representative MIC values and the prevalence of common resistance mechanisms.

Table 1: Representative MIC Values for Bekanamycin

| Bacterial Species | Resistance Mechanism | Bekanamycin MIC (µg/mL) | Reference |

| Escherichia coli | Susceptible | 4 | |

| Klebsiella pneumoniae | AME Production | ≥16 | |

| Pseudomonas aeruginosa | 16S rRNA Methyltransferase | ≥256 | |

| Acinetobacter baumannii | Efflux Pump Overexpression | >64 |

Note: MIC values can vary significantly between strains and are dependent on the specific resistance determinants present.

Table 2: Prevalence of Aminoglycoside Modifying Enzymes (AMEs) in Gram-Negative Isolates

| Enzyme Class | Specific Enzyme | Prevalence in Resistant Isolates | Reference |

| Acetyltransferases (AACs) | aac(6')-Ib | Most Prevalent AME | |

| aac(3)-I | Common | ||

| aac(3)-II | Common | ||

| Phosphotransferases (APHs) | aph(3')-VI | Frequent | |

| Nucleotidyltransferases (ANTs) | ant(2")-I | Less Common |

Experimental Protocols

Accurate characterization of bekanamycin resistance requires standardized and reproducible experimental methodologies.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is widely used to determine the in vitro susceptibility of bacteria to antimicrobial agents.

1. Preparation of Antimicrobial Solution:

- Prepare a stock solution of this compound in sterile deionized water (e.g., 10 mg/mL).

- Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

2. Inoculum Preparation:

- Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate.

- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

- Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

- Inoculate each well of the microtiter plate containing the serially diluted bekanamycin with the prepared bacterial suspension.

- Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

- Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation:

- The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Protocol 2: Detection of Aminoglycoside Modifying Enzymes (AMEs) by PCR

Molecular methods such as Polymerase Chain Reaction (PCR) are used to detect the presence of genes encoding AMEs.

1. DNA Extraction:

- Isolate genomic DNA from the bacterial strain of interest using a commercial DNA extraction kit or standard protocols (e.g., boiling lysis or phenol-chloroform extraction).

2. PCR Amplification:

- Design or obtain specific primers targeting known AME genes (e.g., aac(6')-Ib, aph(3')-VI).

- Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, forward and reverse primers, and the extracted template DNA.

- Perform PCR using a thermal cycler with optimized cycling conditions (annealing temperature and extension time) for the specific primer set.

3. Gel Electrophoresis:

- Analyze the PCR products by agarose gel electrophoresis.

- Visualize the DNA fragments under UV light after staining with an intercalating dye (e.g., ethidium bromide).

- The presence of a band of the expected size indicates the presence of the targeted AME gene.

4. Confirmation (Optional):

- For confirmation, the PCR product can be purified and sequenced to verify the identity of the amplified gene.

Protocol 3: Phenotypic Detection of Efflux Pump Activity

This protocol uses an efflux pump inhibitor (EPI) to assess the contribution of efflux pumps to bekanamycin resistance.

1. MIC Determination with and without an EPI:

- Determine the MIC of bekanamycin for the test organism using the broth microdilution method as described in Protocol 1.

- Simultaneously, determine the MIC of bekanamycin in the presence of a sub-inhibitory concentration of a known efflux pump inhibitor, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP).

2. Interpretation:

- A significant reduction (e.g., four-fold or greater) in the MIC of bekanamycin in the presence of the EPI is indicative of active efflux of the antibiotic by the test organism.

Visualizing Resistance Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms of bekanamycin resistance and a typical experimental workflow for their identification.

Caption: Core mechanisms of bekanamycin resistance in gram-negative bacteria.

Caption: Experimental workflow for identifying bekanamycin resistance mechanisms.

References

A Comparative Analysis of Bekanamycin Sulfate and Kanamycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the chemical structures of bekanamycin sulfate and kanamycin A. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on their structural differences, physicochemical properties, and relevant experimental protocols.

Core Structural Differences

Kanamycin A is the major component of the kanamycin complex produced by the bacterium Streptomyces kanamyceticus. Bekanamycin, also known as kanamycin B, is a structurally similar aminoglycoside antibiotic and a precursor to kanamycin A.[1][2] The fundamental chemical distinction between these two molecules lies in the substituent at the C2' position of the 2-deoxystreptamine ring. Kanamycin A possesses a hydroxyl (-OH) group at this position, whereas bekanamycin (kanamycin B) features an amino (-NH2) group.[3] This seemingly minor difference has implications for their biological activity and susceptibility to enzymatic modification.

Both compounds are commonly available as sulfate salts, which enhances their solubility and stability for pharmaceutical applications.[4]

Comparative Physicochemical Data

The following table summarizes the key quantitative data for bekanamycin and kanamycin A, facilitating a direct comparison of their properties.

| Property | Bekanamycin (Kanamycin B) | Kanamycin A |

| Molecular Formula | C₁₈H₃₇N₅O₁₀[3] | C₁₈H₃₆N₄O₁₁ |

| Molecular Weight | 483.51 g/mol | 484.50 g/mol |

| IUPAC Name | (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol | (2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |

| CAS Number | 4696-76-8 | 59-01-8 |

| Water Solubility | ≥ 37 mg/mL | Freely soluble |

| Ethanol Solubility | Practically insoluble | Practically insoluble |

| pKa (Strongest Basic) | 9.56 | Not explicitly found |

| pKa (Strongest Acidic) | 12.49 | Not explicitly found |

Biosynthesis of Kanamycin A from Bekanamycin

Kanamycin A is biosynthesized from its precursor, bekanamycin (kanamycin B), through a two-step enzymatic process within Streptomyces kanamyceticus. This conversion is catalyzed by two key enzymes: KanJ, a kanamycin B dioxygenase, and KanK, an NADPH-dependent reductase. This pathway highlights the close biosynthetic relationship between these two important antibiotics.

Experimental Protocols

This section provides detailed methodologies for the preparation of a this compound stock solution and an overview of the total synthesis of kanamycins A and B.

Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a sterile 50 mg/mL stock solution of this compound for in vitro research applications.

Materials:

-

This compound powder

-

Sterile, deionized water

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile serological pipettes

-

Sterile 0.22 µm syringe filter

-

Sterile storage vials or tubes

Procedure:

-

Weighing: Accurately weigh 500 mg of this compound powder and transfer it to a sterile conical tube.

-

Dissolving: Add 10 mL of sterile, deionized water to the conical tube.

-

Mixing: Gently vortex or invert the tube until the powder is completely dissolved.

-

Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquoting: Dispense the sterile stock solution into smaller, sterile storage vials or tubes.

-

Storage: Store the aliquots at -20°C for long-term use.

Total Synthesis of Kanamycin A and B

The total synthesis of kanamycin A and B has been achieved through a multi-step process involving the strategic formation of glycosidic bonds. A detailed, step-by-step protocol can be found in the work by Imamura et al. (2020), published in Angewandte Chemie. The general approach involves:

-

Retrosynthetic Analysis: The target molecules are conceptually broken down into simpler, commercially available starting materials. For kanamycin A, the retrosynthesis involves disconnecting the two glycosidic linkages to reveal a 2-deoxystreptamine derivative and two different sugar donors.

-

Synthesis of Key Intermediates: The 2-deoxystreptamine core and the sugar moieties are synthesized and appropriately protected to allow for regioselective glycosylation.

-

Glycosylation Reactions: The protected sugar donors are sequentially coupled to the 2-deoxystreptamine acceptor to form the trisaccharide backbone. These reactions often require specific catalysts and conditions to control the stereochemistry of the newly formed glycosidic bonds.

-

Deprotection: Finally, all protecting groups are removed to yield the target kanamycin A or B molecule.

For the detailed reaction conditions, purification methods, and characterization data, researchers are directed to the aforementioned publication.

Isolation and Purification of Kanamycin from Streptomyces kanamyceticus

The production of kanamycin is typically carried out through fermentation of S. kanamyceticus. The subsequent isolation and purification from the fermentation broth is a critical step. While specific industrial protocols are often proprietary, the general principles involve:

-

Fermentation: S. kanamyceticus is cultured in a suitable nutrient medium under controlled conditions to promote the production of kanamycin.

-

Extraction: After fermentation, the mycelium is separated from the broth. Kanamycin, being water-soluble, remains in the aqueous phase.

-

Purification: The crude extract is then subjected to a series of chromatographic techniques to separate kanamycin A and B from other impurities and from each other. These methods can include:

-

Ion-exchange chromatography: This technique separates molecules based on their charge. Kanamycin, with its multiple amino groups, binds to cation-exchange resins.

-

Adsorption chromatography: Using materials like activated carbon or silica gel can also be employed for purification.

-

Reverse-phase chromatography: This method separates compounds based on their hydrophobicity and is effective in obtaining high-purity kanamycin.

-

A detailed protocol for the production of kanamycin by S. kanamyceticus mutants, including culture conditions and HPLC analysis, can be found in the work by Pringsulaka and Chavanich (1999).

References

An In-depth Technical Guide to the Solubility of Bekanamycin Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of bekanamycin sulfate in aqueous and organic solvents. It includes quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to support research and development activities.

Physicochemical Properties

Bekanamycin, also known as Kanamycin B, is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus[1][2]. It is effective against a range of Gram-positive and Gram-negative bacteria[1][3]. For therapeutic and research applications, it is commonly used as this compound. The sulfate salt form can influence physical properties such as solubility[1].

Solubility Profile

This compound's solubility is a critical parameter for the preparation of stock solutions, formulation development, and in vitro/in vivo assays. The compound exhibits high polarity, which dictates its solubility behavior.

This compound is highly soluble in water. An aqueous solution should be clear and colorless. The pH of a 1% solution in water typically ranges from 6.5 to 8.5.

The compound is practically insoluble in most common organic solvents. This is a key consideration for extraction, purification, and formulation processes.

The following table summarizes the reported solubility data for this compound.

| Solvent | Solubility | Conditions/Notes | Source(s) |

| Water | Highly Soluble / Freely Soluble | - | |

| 50 mg/mL | Yields a clear solution. | ||

| 100 mg/mL | Sonication is recommended. | ||

| 257 mg/mL | Sonication is recommended. | ||

| DMSO | Insoluble / Slightly Soluble | Some sources report insolubility. | |

| 1 mg/mL | Sonication and heating to 80°C are recommended. | ||

| Ethanol | Practically Insoluble / Insoluble | Some sources report slight solubility. | |

| Methanol | Insoluble | - | |

| Acetone | Practically Insoluble / Insoluble | - | |

| Chloroform | Practically Insoluble | - | |

| Ether | Practically Insoluble | - | |

| Ethyl Acetate | Practically Insoluble / Insoluble | - | |

| Benzene | Insoluble | - |

Experimental Protocols

This section details methodologies for preparing solutions and conducting relevant analyses involving this compound.

This protocol describes a standard method for preparing a concentrated stock solution of this compound for research use.

Materials:

-

This compound powder

-

Sterile, purified water (e.g., USP-grade or equivalent)

-

Sterile conical tube or vial

-

Calibrated balance

-

Vortex mixer

-

(Optional) 0.22 µm sterile syringe filter

Procedure:

-

Using a calibrated balance, accurately weigh the desired amount of this compound powder.

-

Aseptically transfer the powder into a sterile conical tube.

-

Add the required volume of sterile water to achieve the target concentration (e.g., for a 50 mg/mL stock solution, add 1 mL of water for every 50 mg of powder).

-

Securely close the tube and vortex the mixture until the powder is completely dissolved. The resulting solution should be clear and colorless.

-

(Optional) For applications requiring a sterile solution, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile container.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store appropriately. Aqueous stock solutions are stable for about 5 days at 37°C, for longer periods at 2-8°C, and for up to six months at -20°C or -80°C.

This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.

Materials:

-

This compound stock solution

-

Bacterial strain (e.g., E. coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland standards

-

Incubator (37°C)

Procedure:

-

Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture in fresh MHB to a turbidity equivalent to a 0.5 McFarland standard. Further, dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution:

-

Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.

High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of this compound. As bekanamycin lacks a strong UV chromophore, derivatization or specialized detection methods are often required. The following is a summary of a reported reversed-phase ion-pair LC method.

Chromatographic Conditions:

-

Column: Phenomenex C18 or equivalent.

-

Mobile Phase: A mixture of 0.1 M disodium tetraborate (pH 9.0) and water, supplemented with an ion-pairing agent like 0.5 g/L sodium octanesulfonate.

-

Detection: UV detection at 205 nm (enabled by borate complexation).

-

Flow Rate: 1.0 mL/min.

Sample Preparation (from Plasma):

-

Collect blood samples into heparinized tubes.

-

Separate plasma by centrifugation.

-

Deproteinate the plasma sample by adding acetonitrile, vortexing, and centrifuging again.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase for injection.

Mechanism of Action and Experimental Workflows

Visual diagrams are provided below to illustrate this compound's mechanism of action and key experimental workflows.

Caption: Mechanism of action of this compound.

Caption: Workflow for MIC determination via broth microdilution.

Caption: General workflow for HPLC analysis of bekanamycin.

References

Bekanamycin Sulfate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bekanamycin sulfate, an aminoglycoside antibiotic, is a salt of bekanamycin (also known as kanamycin B). It is effective against a range of Gram-positive and Gram-negative bacteria. This document provides a detailed technical overview of this compound, focusing on its physicochemical properties, mechanism of action, and the analytical methodologies used for its characterization.

Physicochemical Properties

This compound is the sulfate salt of bekanamycin, an aminoglycoside antibiotic produced by Streptomyces kanamyceticus. The addition of sulfuric acid enhances the compound's stability and solubility for pharmaceutical applications.

Molecular Formula and Weight

The fundamental physicochemical properties of this compound and its free base form, bekanamycin, are summarized in the table below.

| Property | This compound | Bekanamycin (Free Base) |

| Molecular Formula | C18H39N5O14S[1] | C18H37N5O10[2][3] |

| Molecular Weight | 581.6 g/mol [1] | 483.51 g/mol [2] |

| CAS Number | 29701-07-3 | 4696-76-8 |

| Synonyms | Kanamycin B sulfate, Kanendomycin | Kanamycin B |

Mechanism of Action

Bekanamycin is a bactericidal antibiotic that primarily functions by inhibiting protein synthesis in susceptible bacteria. This action is achieved through high-affinity binding to the 16S ribosomal RNA of the 30S ribosomal subunit. This interaction disrupts the normal translation process in several ways:

-

Interference with the Initiation Complex: Bekanamycin's binding to the 30S subunit can obstruct the formation of the translation initiation complex, a crucial first step in protein synthesis.

-

Codon Misreading: The presence of the antibiotic in the ribosomal A-site induces conformational changes that lead to the misreading of the mRNA codon by aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to non-functional or toxic proteins.

-

Inhibition of Translocation: Bekanamycin can also interfere with the movement of the ribosome along the mRNA molecule, a process known as translocation, thereby halting protein elongation.

The culmination of these effects is the disruption of essential cellular processes and ultimately, bacterial cell death.

Experimental Protocols

The characterization and quantification of this compound rely on a variety of analytical techniques. Below are outlines of key experimental methodologies.

Mass Spectrometry for Molecular Weight Determination and Identification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of aminoglycosides.

-

Objective: To confirm the molecular weight and identify this compound.

-

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in deionized water. This solution is further diluted to an appropriate concentration for analysis.

-

Chromatographic Separation: The sample is injected into a liquid chromatography system. A Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as an Atlantis Premier BEH Z-HILIC, is often employed for the separation of highly polar aminoglycosides.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in positive ion mode.

-

Data Analysis: The mass spectrum will show a peak corresponding to the protonated molecule [M+H]+. For this compound, a precursor m/z of approximately 582.23 would be expected.

-

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in determining the detailed chemical structure of bekanamycin.

-

Objective: To elucidate the complete proton assignments and confirm the structure of bekanamycin.

-

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D2O.

-

NMR Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer. These experiments can include:

-

1H NMR for initial proton signal identification.

-

COSY (Correlation Spectroscopy) to identify proton-proton couplings within the sugar rings.

-

TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system (i.e., within each sugar residue).

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which helps in connecting the different sugar rings.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space, providing information about the stereochemistry and conformation of the molecule.

-

-

Data Analysis: The collective data from these experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity and stereochemistry of the molecule.

-

Antimicrobial Susceptibility Testing

The biological activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Methodology (Broth Microdilution):

-

Preparation of Antibiotic Dilutions: A stock solution of this compound is serially diluted in a 96-well microtiter plate using a cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: The bacterial strain to be tested is grown on an appropriate agar medium. A suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at a specified temperature (e.g., 35-37°C) for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound in which there is no visible bacterial growth.

-

References

Bekanamycin Sulfate: A Technical Guide to its Bactericidal Properties

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the bactericidal properties of bekanamycin sulfate, an aminoglycoside antibiotic. It details the molecular mechanism of action, summarizes its spectrum of activity, and presents standardized experimental protocols for evaluating its efficacy. The guide is intended to serve as a foundational resource for researchers engaged in antimicrobial drug discovery and development.

Mechanism of Action

This compound is a member of the aminoglycoside class of antibiotics and exerts its potent bactericidal effect by irreversibly binding to the bacterial ribosome and disrupting protein synthesis.[1][2] Unlike bacteriostatic agents that merely inhibit growth, bekanamycin actively kills bacteria, a crucial feature for treating severe infections. The primary target is the 30S ribosomal subunit, where bekanamycin's binding to the 16S rRNA interferes with the translation process through a multi-faceted approach.[3]

The key inhibitory steps are:

-

Inhibition of the Initiation Complex: Bekanamycin interferes with the formation of the 70S initiation complex, a critical first step in protein synthesis, thereby blocking the process from starting.

-

mRNA Codon Misreading: The binding of the antibiotic to the A-site of the ribosome distorts its structure, leading to the misreading of mRNA codons. This results in the incorporation of incorrect amino acids into the nascent polypeptide chain, leading to the production of nonfunctional or toxic proteins that can damage the cell membrane.

-

Obstruction of Translocation: The drug impedes the movement of the ribosome along the mRNA strand, a process known as translocation. This action halts the elongation of the polypeptide chain, further contributing to the shutdown of protein synthesis.

This multifaceted disruption of protein synthesis leads to a cascade of cellular damage and, ultimately, bacterial cell death.

Spectrum of Activity and Efficacy

This compound demonstrates a broad spectrum of bactericidal activity, primarily against aerobic Gram-negative bacteria. It is also effective against certain Gram-positive organisms, notably Staphylococcus species. Its use is often indicated for infections caused by susceptible Gram-negative pathogens.

Quantitative Data: MIC & MBC

The antimicrobial susceptibility of bacteria to bekanamycin is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum.

The following tables summarize the reported in vitro activity of bekanamycin against key pathogens. Note that specific MIC and MBC values can vary significantly between strains and testing conditions.

Table 1: Activity Against Gram-Negative Bacteria

| Bacterial Species | Reported Activity |

| Pseudomonas aeruginosa | Potent |

| Escherichia coli | Potent |

| Klebsiella species | Potent |

| Enterobacter aerogenes | Active |

| Proteus species | Active |

| Serratia marcescens | Active |

| Acinetobacter species | Active |

| Shigella species | Active |

| Salmonella species | Active |

| Haemophilus influenzae | Active |

| Neisseria gonorrhoeae | Active |

Table 2: Activity Against Gram-Positive Bacteria

| Bacterial Species | Reported Activity |

| Staphylococcus aureus | Active |

| (including penicillinase-producing strains) | |

| Staphylococcus epidermidis | Active |

Experimental Protocols

The determination of MIC and MBC values is fundamental to assessing the bactericidal properties of this compound. The protocols are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility.

Broth Microdilution Method for MIC Determination

This is a standard laboratory method for determining the MIC of an antimicrobial agent.

Methodology:

-

Preparation of Antimicrobial Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate to achieve the desired concentration range.

-

Inoculum Preparation:

-

Grow the bacterial isolate to be tested on an appropriate agar medium for 18-24 hours.

-

Prepare a suspension of the colonies in a sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation: Inoculate each well containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: Following incubation, the MIC is recorded as the lowest concentration of this compound at which there is no visible turbidity or growth in the well.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step to the MIC assay to quantify the concentration required to kill the bacteria.

Methodology:

-

Subculturing: Following the MIC determination, select the wells showing no visible growth (i.e., at and above the MIC).

-

Plating: Aspirate a fixed volume (e.g., 10-100 µL) from each of these clear wells and plate it onto a suitable antibiotic-free agar medium (e.g., Tryptic Soy Agar).

-

Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

-

Interpretation: The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction (a ≥3-log₁₀ reduction) in CFU/mL compared to the initial inoculum count.

Conclusion

This compound is a potent bactericidal antibiotic with a significant spectrum of activity, particularly against aerobic Gram-negative bacteria. Its mechanism of action, centered on the irreversible inhibition of the bacterial 30S ribosomal subunit, provides a robust basis for its antibacterial effects. The standardized protocols for determining MIC and MBC are essential for the continued evaluation of its efficacy against clinical isolates and for its application in antimicrobial research and development.

References

Methodological & Application

Application Notes and Protocols: Preparation of Bekanamycin Sulfate Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bekanamycin, also known as Kanamycin B, is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus.[1] It is effective against a wide array of Gram-positive and Gram-negative bacteria.[1][2] The mechanism of action for bekanamycin involves irreversible binding to the 30S ribosomal subunit, which disrupts protein synthesis by causing misreading of mRNA and inhibiting translocation, ultimately leading to bacterial cell death.[1][2] In a laboratory context, bekanamycin sulfate is frequently employed as a selective agent for bacteria that have been transformed with plasmids conferring kanamycin resistance. This document provides a comprehensive protocol for the preparation of a this compound stock solution for research applications.

Data Presentation

The following table summarizes the key quantitative data for this compound for easy reference.

| Property | Value | Citations |

| Synonyms | Kanamycin B sulfate, Kanendos, Stereocidin | |

| Molecular Formula | C₁₈H₃₇N₅O₁₀ · H₂SO₄ | |

| Molecular Weight | 581.59 g/mol | |

| Solubility in Water | 50 mg/mL to 100 mg/mL | |

| Recommended Stock Concentration | 10 mg/mL to 100 mg/mL | |

| Typical Working Concentration | 50 µg/mL (can range from 10-100 µg/mL) | |

| Storage (Aliquots) | -20°C for long-term (up to 6 months); 2-8°C for short-term (weeks) | |

| pH of 1% Solution in Water | 6.5 to 8.5 |

Experimental Protocol

This protocol details the procedure for preparing a sterile 50 mg/mL stock solution of this compound.

Materials:

-

This compound powder (CAS: 29701-07-3)

-

Sterile, ultrapure water

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sterile syringe (e.g., 10 mL or 20 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile microcentrifuge tubes (e.g., 1.5 mL) for aliquoting

Personal Protective Equipment (PPE):

-

Lab coat

-

Gloves

-

Safety glasses

Procedure:

-

Calculations: To prepare 10 mL of a 50 mg/mL stock solution, you will need 500 mg of this compound powder.

-

Weighing: In a designated clean weighing area, accurately weigh 500 mg of this compound powder and transfer it to a sterile conical tube.

-